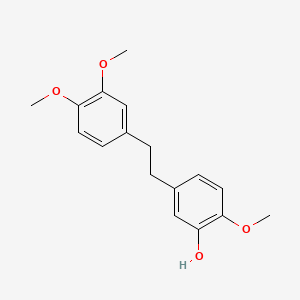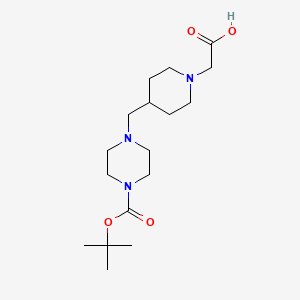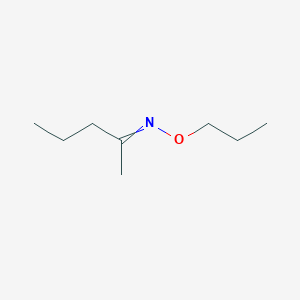
2-Pentanone O-propyl oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Pentanone O-propyl oxime can be synthesized through the reaction of 2-pentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring at room temperature. The reaction can be represented as follows:
2-Pentanone+NH2OH⋅HCl→2-Pentanone oxime+HCl+H2O
For the O-propylation step, the oxime can be treated with propyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as titanium silicalite-1 (TS-1), can facilitate the ammoximation of 2-pentanone, leading to the formation of the oxime with high selectivity and yield .
化学反応の分析
Types of Reactions
2-Pentanone O-propyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as sulfuric acid or acetic anhydride, are often employed for the Beckmann rearrangement.
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Amides (via Beckmann rearrangement)
科学的研究の応用
2-Pentanone O-propyl oxime has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used as a corrosion inhibitor, antioxidant, and anti-skinning agent in coatings and paints
作用機序
The mechanism of action of 2-Pentanone O-propyl oxime involves its ability to form stable complexes with metal ions and other reactive species. In biological systems, oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby restoring normal enzyme function. The reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue of AChE, leading to the cleavage of the phosphate group and regeneration of the active enzyme .
類似化合物との比較
2-Pentanone O-propyl oxime can be compared with other similar compounds, such as:
Butanone oxime (MEKO): Similar in structure but with a shorter carbon chain. MEKO is known for its use as an anti-skinning agent in paints.
Acetone oxime: Another oxime with a simpler structure, used as an intermediate in organic synthesis.
Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon-6.
The uniqueness of this compound lies in its specific structural modifications, which impart distinct chemical and physical properties, making it suitable for specialized applications .
特性
CAS番号 |
54004-39-6 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
N-propoxypentan-2-imine |
InChI |
InChI=1S/C8H17NO/c1-4-6-8(3)9-10-7-5-2/h4-7H2,1-3H3 |
InChIキー |
WAMKQMQKYDWIPT-UHFFFAOYSA-N |
正規SMILES |
CCCC(=NOCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


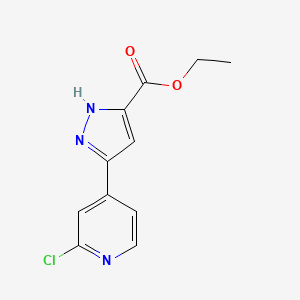

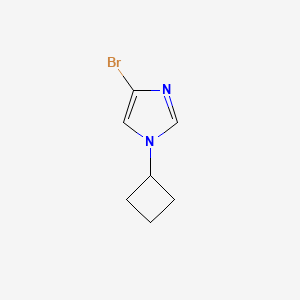
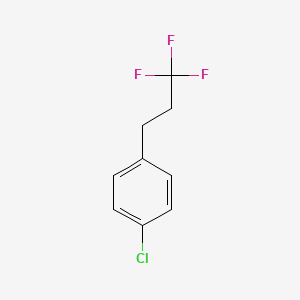
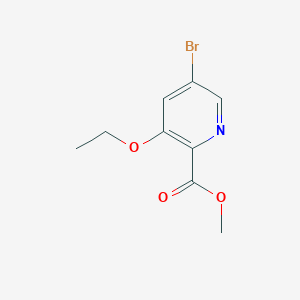
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
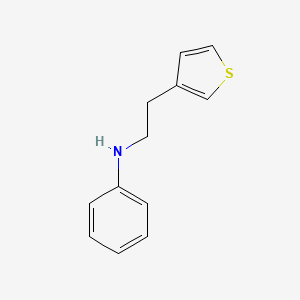
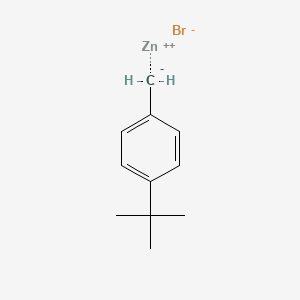

![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)

